4-methyl-1H-indol-5-amine
CAS No.: 196205-06-8
Cat. No.: VC21285963
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 196205-06-8 |
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Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 4-methyl-1H-indol-5-amine |
Standard InChI | InChI=1S/C9H10N2/c1-6-7-4-5-11-9(7)3-2-8(6)10/h2-5,11H,10H2,1H3 |
Standard InChI Key | LLUMZCODEQVYRF-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1C=CN2)N |
Canonical SMILES | CC1=C(C=CC2=C1C=CN2)N |
Introduction
Chemical Structure and Basic Properties
Molecular Composition and Structure
4-methyl-1H-indol-5-amine features the characteristic bicyclic indole skeleton, consisting of a benzene ring fused to a pyrrole ring, with specific substitutions that define its unique properties. The compound has a methyl substituent at position 4 and a primary amine group at position 5, resulting in a molecular formula of C9H10N2. Its structural arrangement bears similarity to 4-Fluoro-2-methyl-1H-indol-5-amine, which differs by having a fluoro group at position 4 instead of methyl, and an additional methyl group at position 2 . The "1H" designation in the name specifically indicates that the nitrogen atom in the pyrrole portion of the indole ring bears a hydrogen atom, which is a common feature in many indole-based compounds. This structural configuration contributes significantly to the compound's chemical reactivity, particularly through the nucleophilic character of the amine group and the electronic properties of the indole ring system.
Estimated Physical and Chemical Properties
Based on structural analysis and comparison with similar indole derivatives, several key physical and chemical properties of 4-methyl-1H-indol-5-amine can be reasonably estimated:
Property | Estimated Value | Basis for Estimation |
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Molecular Weight | Approximately 160.2 g/mol | Calculated from molecular formula C9H10N2 |
Physical State | Solid at room temperature | Typical property of similar indole compounds |
Solubility | Moderately soluble in organic solvents; limited water solubility | Common characteristic of indole structures |
Melting Point | 160-200°C range | Extrapolated from related indole derivatives |
pKa | ~4.5-5.5 (indole NH), ~9.0-10.0 (amine) | Based on comparable functional groups in similar structures |
UV Absorption | Strong absorption bands between 270-290 nm | Characteristic of indole chromophores |
These properties suggest that 4-methyl-1H-indol-5-amine would likely demonstrate reactivity patterns consistent with both indole chemistry (electrophilic substitution at positions 2 and 3) and amine chemistry (nucleophilic reactions). The presence of the methyl group at position 4 would also influence the electronic distribution within the molecule, potentially affecting its reactivity compared to unsubstituted indole-5-amine compounds.
Synthetic Approaches and Chemical Reactions
Chemical Reactivity Profile
The reactivity of 4-methyl-1H-indol-5-amine would be influenced by both the indole core and the amine functionality:
Structural Comparisons with Related Compounds
Comparison with Known Indole Derivatives
Examining related indole compounds provides valuable context for understanding 4-methyl-1H-indol-5-amine:
This comparison highlights the structural diversity within indole chemistry and the specificity of 4-methyl-1H-indol-5-amine's substitution pattern. The fluorinated analog (4-Fluoro-2-methyl-1H-indol-5-amine) likely shares the most similar electronic and steric properties, though the fluorine substituent would impart different hydrogen bonding characteristics compared to a methyl group .
Analytical Characterization Techniques
Spectroscopic Identification
For comprehensive characterization of 4-methyl-1H-indol-5-amine, several spectroscopic methods would be particularly valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR would reveal characteristic signals for this compound. The aromatic protons of the indole core, the methyl group protons, and the amine protons would each exhibit distinctive chemical shifts and coupling patterns. Based on related compounds, the indole NH proton would typically appear as a broad singlet at approximately 8-10 ppm, while the primary amine protons might appear around 3.5-4.5 ppm depending on solvent conditions.
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Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations from both the indole NH and primary amine (typically 3300-3500 cm⁻¹), as well as characteristic indole ring vibrations and C-H stretching from the methyl group. The pattern of these absorptions would provide a distinctive "fingerprint" for the compound.
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Mass Spectrometry: The molecular ion peak would appear at m/z 160, corresponding to the molecular weight, with fragmentation patterns likely showing characteristic losses related to the amine group and methyl substituent. High-resolution mass spectrometry would confirm the exact mass and molecular formula.
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UV-Visible Spectroscopy: The indole chromophore typically exhibits strong absorption bands in the 270-290 nm region, with the specific substitution pattern of 4-methyl-1H-indol-5-amine likely causing characteristic shifts in these absorption maxima compared to unsubstituted indole.
Chromatographic Methods
Effective separation and purification of 4-methyl-1H-indol-5-amine would typically employ:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase conditions using C18 columns with methanol/water or acetonitrile/water mobile phases containing appropriate buffer systems would likely provide effective separation. UV detection at wavelengths corresponding to indole absorption maxima (typically 220-280 nm) would enable sensitive quantification.
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Thin-Layer Chromatography (TLC): Silica gel plates developed with solvent systems such as ethyl acetate/hexanes mixtures or dichloromethane/methanol would be useful for reaction monitoring and preliminary purity assessment. Visualization could utilize UV light or specific indole-reactive spray reagents such as Ehrlich's reagent.
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Gas Chromatography (GC): With appropriate derivatization to enhance volatility, GC analysis could provide complementary separation capability, particularly in conjunction with mass spectrometric detection (GC-MS).
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Supercritical Fluid Chromatography (SFC): This technique might offer advantages for the separation of 4-methyl-1H-indol-5-amine from structurally similar analogs or reaction impurities, particularly when coupled with preparative capabilities for isolation purposes.
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